Tetracosanoic acid
Overview
Description
Tetracosanoic acid is a C24 straight-chain saturated fatty acid. It has a role as a volatile oil component, a plant metabolite, a human metabolite and a Daphnia tenebrosa metabolite. It is a very long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tetracosanoate.
This compound is a natural product found in Amaranthus hybridus, Tornabea scutellifera, and other organisms with data available.
Lignoceric Acid is a saturated fatty acid with a 24-carbon backbone. Lignoceric acid occurs naturally in wood tar, various cerebrosides, and in small amount in most natural fats.
lignoceric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
Lignoceric acid, also known as Tetracosanoic acid, is a saturated fatty acid with the formula C23H47COOH . It is found in wood tar, various cerebrosides, and in small amounts in most natural fats . The fatty acids of peanut oil contain small amounts of lignoceric acid . This fatty acid is also a byproduct of lignin production .
Mode of Action
It is known that lignoceric acid is involved in the synthesis of lignoceryl alcohol
Biochemical Pathways
Lignoceric acid is involved in the metabolism of very long chain (VLC) fatty acids . The oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases . These enzymes convert free fatty acids to acyl-CoA derivatives, which are essential for fatty acid metabolism .
Pharmacokinetics
It is known that lignoceric acid is primarily eliminated by hepatic metabolism . Diseases such as cardiac failure or drugs that alter hepatic blood flow may significantly affect lignoceric acid clearance .
Result of Action
The result of lignoceric acid’s action is the production of lignoceryl alcohol through reduction . This process is part of the metabolism of VLC fatty acids .
Biochemical Analysis
Biochemical Properties
Lignoceric acid is converted into lignoceroyl-CoA by acyl-CoA ligases, which are present in mitochondria, peroxisomes, and endoplasmic reticulum . The oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases .
Cellular Effects
The oxidation of lignoceric acid was found almost exclusively in peroxisomes . It was largely absent from mitochondria . Monolayers of fibroblasts lacking peroxisomes showed a pronounced deficiency in lignoceric acid oxidation .
Molecular Mechanism
Lignoceric acid exerts its effects at the molecular level through its conversion to lignoceroyl-CoA by acyl-CoA ligases . This process is crucial for the metabolism of very long chain (VLC) fatty acids .
Temporal Effects in Laboratory Settings
It is known that the oxidation of lignoceric acid is a time-dependent process .
Metabolic Pathways
Lignoceric acid is involved in the metabolism of very long chain (VLC) fatty acids . It is converted into lignoceroyl-CoA by acyl-CoA ligases, which is a crucial step in the metabolism of VLC fatty acids .
Transport and Distribution
Lignoceric acid is transported and distributed within cells and tissues through its conversion to lignoceroyl-CoA . This process is regulated by the subcellular localization of lignoceroyl-CoA ligases .
Subcellular Localization
The subcellular localization of lignoceric acid is regulated by the presence of lignoceroyl-CoA ligases in different organelles . These enzymes are present in mitochondria, peroxisomes, and endoplasmic reticulum .
Properties
IUPAC Name |
tetracosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt) | |
Record name | Lignoceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021664 | |
Record name | Tetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Lignoceric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17394 | |
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Record name | Tetracosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
557-59-5 | |
Record name | Tetracosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lignoceric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracosanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Tetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LIGNOCERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK3VCW5Y1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tetracosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84.2 °C | |
Record name | Tetracosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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